REACTION_CXSMILES
|
[CH2:1]([O:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH2:2][CH2:3][CH3:4]>C1(C)C=CC=CC=1>[C:6]([O:5][CH3:1])(=[O:10])[C:7]([CH3:9])=[CH2:8].[CH2:1]([O:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
monomer
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C(=C)C)=O
|
Name
|
azobisisobutylnitrile
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
63 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
monomer
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedure for preparing the polymer
|
Type
|
CUSTOM
|
Details
|
in Synthesis Example 5
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |